molecular formula C73H130FN3O10 B12571640 1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;octadecanoic acid CAS No. 428818-26-2

1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;octadecanoic acid

Cat. No.: B12571640
CAS No.: 428818-26-2
M. Wt: 1228.8 g/mol
InChI Key: WGYGYXBAUYNQJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;octadecanoic acid is a complex chemical compound with a unique structure. It is known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. The compound’s structure includes a quinoline core, which is often associated with antibacterial and anticancer properties.

Preparation Methods

The synthesis of 1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;octadecanoic acid involves multiple steps. The synthetic route typically starts with the preparation of the quinoline core, followed by the introduction of the cyclopropyl, fluoro, methoxy, and piperazinyl groups. The reaction conditions often require specific reagents and catalysts to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;octadecanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the quinoline core or other functional groups.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;octadecanoic acid has several scientific research applications:

    Chemistry: The compound is used in the study of quinoline derivatives and their chemical properties.

    Biology: It is investigated for its potential biological activities, including antibacterial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It may be used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;octadecanoic acid involves its interaction with specific molecular targets. The quinoline core is known to interact with bacterial DNA gyrase and topoisomerase IV, leading to the inhibition of bacterial DNA replication. This mechanism is similar to that of other quinoline-based antibiotics. The compound’s unique structure allows it to target specific pathways, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;octadecanoic acid can be compared with other quinoline derivatives, such as:

    Ciprofloxacin: A well-known antibiotic with a similar quinoline core.

    Levofloxacin: Another antibiotic with a similar structure but different substituents.

    Moxifloxacin: A quinoline derivative with enhanced antibacterial properties. The uniqueness of 1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid lies in its specific substituents, which may confer unique biological activities and chemical properties.

Properties

CAS No.

428818-26-2

Molecular Formula

C73H130FN3O10

Molecular Weight

1228.8 g/mol

IUPAC Name

1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;octadecanoic acid

InChI

InChI=1S/C19H22FN3O4.3C18H36O2/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26;3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26);3*2-17H2,1H3,(H,19,20)

InChI Key

WGYGYXBAUYNQJA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.